molecular formula C22H24N2O2 B2372258 4-((4-benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one CAS No. 850193-94-1

4-((4-benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one

Cat. No. B2372258
CAS RN: 850193-94-1
M. Wt: 348.446
InChI Key: URHCTQALOPEUFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and tested for its antimicrobial activity . The synthesized compounds exhibited significant antibacterial and antifungal activity, comparable to that of standard drugs . This suggests that it could be further developed and used in the treatment of various bacterial and fungal infections .

Molecular Modeling

The compound has been used in molecular modeling studies . These studies involve the use of computer simulations to model the interactions between molecules, which can provide valuable insights into how the compound might interact with various biological targets .

Synthesis of Novel Derivatives

The compound has been used as a starting point for the synthesis of novel derivatives . These derivatives can have different properties and potential applications, expanding the range of uses for the original compound .

Vibrational Spectroscopy Studies

The compound has been studied using Fourier transform infrared and Raman spectroscopy . These techniques provide information about the vibrational modes of a molecule, which can be used to gain insights into its structure and properties .

Biological Activity Prediction

Based on the structure of the compound, predictions have been made about its potential biological activities . For example, it has been suggested that the compound could exhibit analgesic (pain-relieving) activities .

UV/Vis Spectroscopy Studies

The compound has been studied using UV/Vis spectroscopy . This technique provides information about the electronic structure of a molecule, which can be used to understand its behavior in various chemical reactions .

properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-7-8-21-20(13-17)19(14-22(25)26-21)16-24-11-9-23(10-12-24)15-18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHCTQALOPEUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322561
Record name 4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one

CAS RN

850193-94-1
Record name 4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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